molecular formula C7H6BFN2O2 B6162649 (5-fluoro-1H-indazol-4-yl)boronic acid CAS No. 1808997-66-1

(5-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B6162649
CAS No.: 1808997-66-1
M. Wt: 179.9
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Description

(5-Fluoro-1H-indazol-4-yl)boronic acid (CAS 1808997-66-1) is a high-value boronic acid derivative serving as a crucial building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 6 BFN 2 O 2 and a molecular weight of 179.94 g/mol, this compound is particularly valued for its role in Suzuki-Miyazaki cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This reaction allows researchers to efficiently link the indazole scaffold to various aromatic and heteroaromatic systems, enabling the rapid exploration of structure-activity relationships in drug discovery programs. The indazole core, substituted with both a boronic acid and a fluorine atom, is a privileged structure in the development of kinase inhibitors . Compounds featuring this scaffold have demonstrated potential therapeutic value across a wide spectrum of diseases, including oncological, inflammatory, immunological, and metabolic disorders . As a research chemical, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; consult the safety data sheet for detailed hazard information . This product requires storage in an inert atmosphere at 2-8°C to ensure stability .

Properties

CAS No.

1808997-66-1

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.9

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 1h Indazol 4 Yl Boronic Acid and Positional Isomers

Approaches to the Indazole Core Precursors.

The formation of the indazole ring system is a fundamental step in the synthesis of these target molecules. Various methods have been developed for the construction of the indazole core, often starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) derivatives.

A common and effective method for constructing the 1H-indazole core involves the cyclization of suitably substituted precursors. One such approach starts with 2-aminobenzaldehydes or related derivatives. For instance, the reaction of 2-hydroxybenzaldehyde or a related ketone with hydrazine (B178648) hydrochloride in ethanol (B145695) under reflux conditions can yield functionalized 1H-indazoles. chemicalbook.com Another strategy involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure to form 1H-indazole. chemicalbook.com This diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and efficient route to indazoles with a broad tolerance for various functional groups. organic-chemistry.org Furthermore, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can produce all three tautomeric forms of indazoles. organic-chemistry.orgorganic-chemistry.org The synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Reductive cyclization is another powerful tool. For example, ortho-imino-nitrobenzene substrates, generated through condensation, can undergo reductive cyclization promoted by tri-n-butylphosphine to give substituted 2H-indazoles under mild conditions. researchgate.net Microwave-assisted reductive cyclization of o-nitrobenzylidene amines in the presence of a molybdenum catalyst also yields 2-aryl-2H-indazoles. organic-chemistry.org

A scalable three-step approach to a substituted 1H-indazole has been reported, which involves an ortho-directed lithiation of a trisubstituted benzene (B151609) derivative, followed by trapping with DMF to form an aldehyde. thieme-connect.com The subsequent condensation with methyl hydrazine forms a hydrazone, which then undergoes an intramolecular Ullmann reaction to yield the 1H-indazole. thieme-connect.com

The table below summarizes various cyclization strategies for indazole ring formation.

Starting MaterialReagents and ConditionsProductReference
2-Hydroxybenzaldehyde/ketoneHydrazine hydrochloride, ethanol, refluxFunctionalized 1H-indazoles chemicalbook.com
o-ToluidineSodium nitrite, acetic acid1H-indazole chemicalbook.com
2-AminophenonesHydroxylamine derivativesIndazoles organic-chemistry.org
2-Aminomethyl-phenylaminesOxidative cyclizationIndazoles (1H, 2H, 3H) organic-chemistry.orgorganic-chemistry.org
2-Bromobenzonitriles1. Palladium-catalyzed arylation with benzophenone (B1666685) hydrazone 2. Acidic deprotection/cyclization3-Aminoindazoles organic-chemistry.org
o-Imino-nitrobenzenesTri-n-butylphosphineSubstituted 2H-indazoles researchgate.net
o-Nitrobenzylidene aminesMoO₂Cl₂(dmf)₂, Ph₃P, microwave2-Aryl-2H-indazoles organic-chemistry.org
Trisubstituted benzene1. ortho-Lithiation, DMF 2. Methyl hydrazine 3. Intramolecular Ullmann reactionSubstituted 1H-indazole thieme-connect.com

The introduction of fluorine into the indazole ring system requires methods that are both regioselective and compatible with the existing functional groups. Fluorine's unique properties can significantly influence a molecule's biological activity. nih.govnih.gov

One strategy involves starting with a fluorinated precursor. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole begins with 3-fluoro-2-methylaniline. google.com This starting material undergoes a sequence of bromination, ring closure, and deprotection to yield the desired fluorinated indazole. google.com Similarly, 2-fluorobenzaldehydes can serve as precursors. Heating a 2-fluorobenzaldehyde (B47322) with O-methyl hydroxylamine hydrochloride and potassium carbonate, followed by cyclization of the resulting oxime with hydrazine, can produce the corresponding indazole. chemicalbook.com Another approach utilizes the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) to form 3-aminoindazole. chemicalbook.com

Direct fluorination of an aromatic ring can be achieved through electrophilic substitution reactions. dtic.mil Reagents like NF₄BF₄ can be used to introduce fluorine atoms onto an aromatic ring. dtic.mil The development of new deoxyfluorination reagents and metal-mediated fluorination techniques has enabled the precise introduction of fluorine into complex organic molecules under milder conditions. nih.gov

The table below highlights methods for introducing fluorine at specific positions.

Starting Material/SubstrateReagent/MethodProductReference
3-Fluoro-2-methylanilineBromination, ring closure, deprotection5-Bromo-4-fluoro-1H-indazole google.com
2-Fluorobenzaldehyde1. O-Methyl hydroxylamine hydrochloride, K₂CO₃ 2. HydrazineFluorinated indazole chemicalbook.com
2-FluorobenzonitrileHydrazine hydrate3-Aminoindazole chemicalbook.com
Aromatic compoundNF₄BF₄Fluorinated aromatic compound dtic.mil

Strategies for Boronic Acid Moiety Introduction.

The final step in the synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid is the introduction of the boronic acid group. This is a crucial transformation that enables further synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions. nih.govuni-saarland.de

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. youtube.com In this approach, a directing group on the aromatic ring chelates to a strong base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryl anion can then be trapped with an electrophilic boron source, such as a trialkyl borate (B1201080), to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. The choice of the directing group is critical for the success of this reaction. youtube.com While specific examples for the direct ortho-borylation of a 5-fluoro-1H-indazole at the 4-position via DoM are not detailed in the provided search results, this strategy is a general and powerful method for achieving such transformations. Intramolecular electrophilic C-H borylation, where an electrophilic borane (B79455) reacts with a C-H bond, is another transition-metal-free method for forming C-B bonds. rsc.org

Transition metal-catalyzed borylation reactions, particularly those using palladium, have become a cornerstone of modern organic synthesis for the preparation of aryl and heteroaryl boronic acids and their derivatives. researchgate.netresearchgate.net These methods offer mild reaction conditions and broad functional group tolerance. researchgate.net

Palladium-catalyzed borylation reactions typically involve the coupling of a halogenated or triflated indazole with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the palladium-catalyzed borylation of aryl chlorides has been extensively studied, demonstrating broad scope and applicability. researchgate.net

The general process involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the indazole, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to afford the borylated indazole and regenerate the palladium(0) catalyst.

A key advantage of this method is the ability to perform a one-pot, two-step borylation/Suzuki cross-coupling reaction, where the initially formed boronic acid derivative is directly used in a subsequent cross-coupling reaction without isolation. researchgate.netnih.gov

The table below outlines palladium-catalyzed borylation for the synthesis of boronic acids.

SubstrateBoron ReagentCatalyst SystemProductReference
Aryl/Heteroaryl HalidesTetrahydroxydiboron (B₂(OH)₄)Palladium catalystAryl/Heteroaryl boronic acids researchgate.net
Aryl ChloridesDiboron reagentPalladium catalyst with biaryl phosphacycle ligandsAryl boronic acids/esters researchgate.net
Aryl/Heteroaryl HalidesTetrakis(dimethylamino)diboronPalladium catalystAryl/Heteroaryl trifluoroborates nih.gov

Transition Metal-Catalyzed Borylation of Halogenated Indazoles.

Other Metal-Catalyzed Borylation Methods

While palladium catalysis is common, other metals, particularly iridium and copper, have emerged as powerful catalysts for the borylation of indazoles, often proceeding via direct C-H bond activation.

Iridium-catalyzed C-H borylation is a notable method for functionalizing heteroarenes. nih.gov These reactions typically employ an iridium precursor like [Ir(OMe)COD]₂ and a bidentate ligand, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), with a boron source like bis(pinacolato)diboron (B₂pin₂). nih.gov This approach is attractive as it allows for the late-stage functionalization of complex molecules without the need for pre-installed halides or triflates. worktribe.com The functional group tolerance of iridium-catalyzed borylation enables the synthesis of substituted indazoles through multidirectional approaches. worktribe.com

Copper-catalyzed reactions also provide a pathway to indazole synthesis, which can then be subjected to borylation. For instance, a method involving the copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates leads to the formation of the indazole ring. nih.gov While this method doesn't directly install the boronic acid group onto a pre-formed indazole, it builds the heterocyclic system from a boronic acid precursor. nih.gov

The table below summarizes representative conditions for these metal-catalyzed reactions.

Catalyst SystemSubstrate TypeBoron SourceKey Features
[Ir(OMe)COD]₂ / dtbpyN-protected indazolesB₂pin₂Direct C-H borylation, high regioselectivity at C-3 in the absence of directing groups. worktribe.com
Cu(OAc)₂2-formylphenylboronic acids-Forms the indazole ring from a boronic acid precursor. nih.gov

Regioselectivity and Chemoselectivity in Fluorinated Indazolyl Boronic Acid Synthesis

Achieving the desired regiochemistry is a critical challenge in the synthesis of substituted indazoles like this compound. The inherent reactivity of the indazole ring and the influence of substituents dictate the position of borylation.

In iridium-catalyzed C-H borylation, the reaction on N-protected indazoles occurs selectively at the C-3 position. worktribe.com This selectivity is attributed to electronic factors and the coordination of the catalyst. The presence of the azole nitrogen reduces the basicity of the adjacent nitrogen, which might otherwise inhibit the catalyst. worktribe.com However, directing the borylation to other positions, such as C-4 or C-7, often requires different strategies, potentially involving directing groups or starting with a pre-functionalized indazole. The fluorine atom in a fluoroindazole can act as a directing group, guiding borylation to an adjacent position, as seen in the C7–H borylation of 6-fluoroquinolines. nih.gov

Chemoselectivity is also a key consideration. Metal-catalyzed C-H borylation reactions are valued for their ability to tolerate a wide range of functional groups. worktribe.com This allows for the direct borylation of complex molecules without the need to protect other potentially reactive sites, streamlining the synthetic process. For example, borylation can be achieved in the presence of halides like bromine, enabling subsequent orthogonal cross-coupling reactions at different sites. worktribe.com

Protective Group Chemistry in Indazole Boronic Acid Synthesis

The use of protecting groups, particularly on the indazole nitrogen, is a cornerstone of synthetic strategies for functionalized indazoles. A protecting group is a reversibly attached moiety that masks the reactivity of a functional group during a chemical transformation. organic-chemistry.org For indazoles, which possess two nitrogen atoms (N-1 and N-2), protection is crucial for several reasons: controlling regioselectivity in N-alkylation or acylation, improving solubility, and directing C-H functionalization reactions.

In the context of borylation, an electron-withdrawing protecting group on the indazole nitrogen can lower the basicity of the ring nitrogens. worktribe.com This prevents catalyst inhibition and can enhance the stability of the resulting boronate ester, sometimes to the point where it can be purified by column chromatography. worktribe.com

Commonly used protecting groups for the indazole nitrogen include:

Carbamates: such as tert-butyloxycarbonyl (Boc), are widely used. A Boc-protected amino group can be deprotected under acidic conditions. organic-chemistry.org

Acyl groups: The N-acetyl group can be used, with deprotection often achieved under basic conditions, for example, using potassium carbonate in methanol/water. google.com

Sulfonyl groups: Arylsulfonyl groups are also employed.

Alkyl/Benzyl (B1604629) groups: Simple alkyl or benzyl groups can be used, though their removal can require harsher conditions.

Silicon-based groups: The 2'-(trimethylsilyl)ethoxymethyl (SEM) group is another option. worktribe.com

The choice of protecting group depends on its stability to the borylation conditions and the conditions required for its subsequent removal, which should not affect the newly installed boronic acid group or other functionalities on the molecule. organic-chemistry.org This strategic use of orthogonal protecting groups allows for selective manipulations at different parts of the molecule. organic-chemistry.org

Protecting GroupIntroduction ReagentRemoval ConditionsKey Advantages
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic (e.g., TFA) organic-chemistry.orgrsc.orgCommon, easily removed. organic-chemistry.org
AcetylAcetic anhydride (B1165640) or Acetyl chlorideBasic (e.g., K₂CO₃, NaOH) google.comSimple, cost-effective.
SEM (2'-(trimethylsilyl)ethoxymethyl)SEM-ClFluoride (B91410) source (e.g., TBAF) or acidOffers orthogonal deprotection. worktribe.com

Development of One-Pot and Cascade Synthetic Sequences

To enhance synthetic efficiency, reduce waste, and shorten timelines, one-pot and cascade reactions have been developed for the synthesis of functionalized indazoles. acsgcipr.org A one-pot process involves conducting multiple reaction steps in the same vessel without isolating intermediates. acsgcipr.org This approach avoids lengthy purification procedures and minimizes solvent usage. acsgcipr.org

A common one-pot sequence involves an initial iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. worktribe.com After the borylation step is complete, the necessary reagents for the cross-coupling (an aryl halide, a palladium catalyst, and a base) are simply added to the same reaction flask. This has been successfully applied to N-protected indazoles to generate 3-aryl-1H-indazoles. worktribe.com

Similarly, syntheses of the indazole core itself have been streamlined into one-pot procedures. A two-step, one-pot method for creating 1N-alkoxycarbonyl indazoles involves the copper-catalyzed reaction of a 2-formylphenylboronic acid with an azodicarboxylate, followed by an acid-induced ring closure, all in the same pot. nih.gov Another approach uses the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates in a one-pot aryne annulation to directly form 1-alkylindazoles. nih.gov These methods provide rapid access to the core indazole structure, which can then be further functionalized. nih.govrsc.org

These integrated processes represent a significant advance in synthetic methodology, enabling more rapid and sustainable production of complex molecules like this compound and its derivatives. acsgcipr.org

Reactivity and Chemical Transformations of 5 Fluoro 1h Indazol 4 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and boronic acids are key substrates in many of these transformations. For (5-fluoro-1H-indazol-4-yl)boronic acid, these reactions provide a powerful means to form new carbon-carbon bonds, linking the indazole core to various organic fragments.

Suzuki-Miyaura Coupling: Scope and Mechanistic Insights

The Suzuki-Miyaura coupling is the most prominent reaction involving this compound, facilitating the formation of a carbon-carbon bond between the indazole C4 position and a carbon atom of an electrophilic partner, typically an organohalide or triflate. youtube.com This reaction is widely employed due to its operational simplicity, tolerance of a broad range of functional groups, and the relatively low toxicity of the boron-containing byproducts. nih.gov The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the electrophile to a palladium(0) complex, transmetalation of the organoborane to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov A variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of the coupling process.

For the coupling of heteroaryl boronic acids, such as indazole derivatives, phosphine-based ligands are commonly employed. nih.gov The choice of ligand can significantly impact reaction outcomes. For instance, in the coupling of 3-chloroindazole, different palladium sources and ligands were screened, demonstrating the importance of the catalyst system in achieving high yields. nih.gov While specific studies on this compound are not detailed in the provided results, general principles suggest that electron-rich and bulky phosphine (B1218219) ligands can be effective in promoting the coupling of challenging substrates.

Catalyst System ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Provides the catalytic palladium center. researchgate.netnih.gov
Ligands Triphenylphosphine (PPh₃), Buchwald ligandsStabilize the palladium catalyst, influence reactivity and selectivity. nih.govnih.gov

This table presents common components of catalyst systems used in Suzuki-Miyaura couplings of heteroaromatic compounds.

The optimization of reaction conditions is critical for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings. The choice of solvent, base, and temperature can have a profound effect on the reaction rate and outcome.

Solvent: A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, dimethylformamide (DMF), and toluene. researchgate.net The solvent system needs to facilitate the dissolution of both the organic and inorganic reaction components.

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (B91410) (CsF) are frequently used. researchgate.netrsc.org The strength and nature of the base can influence the reaction efficiency and the stability of the boronic acid, as some are prone to protodeboronation under harsh basic conditions. nih.gov

Temperature: The reaction temperature is another important parameter. While some highly active catalyst systems can promote coupling at room temperature, many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. rsc.org

ParameterCommon ConditionsImpact on Reaction
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/Na₂CO₃Affects solubility of reactants and catalyst, influences reaction rate. researchgate.netrsc.org
Base K₂CO₃, Na₂CO₃, CsFActivates the boronic acid for transmetalation. researchgate.netrsc.org
Temperature Room temperature to reflux, Microwave irradiationInfluences reaction rate and can affect catalyst stability and side reactions. researchgate.netrsc.org

This table summarizes typical reaction parameters that are optimized for Suzuki-Miyaura couplings.

This compound can theoretically be coupled with a wide array of electrophilic partners, leading to the synthesis of diverse 4-substituted-5-fluoro-1H-indazoles. These partners typically include aryl, heteroaryl, and vinyl halides (bromides, iodides, and sometimes chlorides) and triflates.

The electronic nature of the electrophile can influence the reaction's success. Electron-deficient halides often react more readily. The versatility of the Suzuki-Miyaura coupling allows for the introduction of various functionalities into the final product, making it a powerful tool for building molecular complexity. nih.gov For example, the coupling of substituted 4(5)-bromo-1H-imidazole with various arylboronic acids demonstrates the broad scope of this reaction for creating heteroaryl-aryl linkages. nih.gov Similarly, 1H-indazole-5-boronic acid has been used as a reactant to prepare a range of biologically active compounds. sigmaaldrich.comsigmaaldrich.com

Other Carbon-Carbon Bond-Forming Reactions

While the Suzuki-Miyaura coupling is the most prominent, boronic acids can participate in other carbon-carbon bond-forming reactions. These can include metal-free coupling processes. For instance, a novel metal-free coupling of nitrile imines with aryl boronic acids has been developed, offering an alternative to traditional metal-catalyzed methods for C-C bond formation. rsc.org Another example is the conjugate addition of boronic acids to α,β-unsaturated carbonyl compounds, which can be catalyzed by rhodium complexes or even proceed under metal-free conditions using N-heterocyclic carbenes. nih.gov The applicability of these methods to this compound would require specific experimental investigation.

Reactions Involving Heteroatom Bond Formation

Boronic acids are not limited to forming carbon-carbon bonds; they can also be used to form carbon-heteroatom bonds. The Chan-Lam coupling, for example, is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an amine or alcohol, respectively. This reaction provides a valuable method for the N- or O-arylation of various substrates.

A method for the synthesis of indazoles has been developed involving a copper(II) acetate catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, which proceeds through a C-N bond formation step. nih.gov While this example illustrates the formation of an indazole ring using a boronic acid, it highlights the potential for boronic acids to participate in C-N bond-forming reactions. The direct participation of this compound in such C-heteroatom bond-forming reactions would likely involve the boronic acid moiety reacting with a suitable nucleophile under catalytic conditions. libretexts.orgnih.gov

Chan-Lam Coupling and Related Reactions

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. orgsyn.organgenechemical.com This reaction typically involves an aryl boronic acid and a compound containing an N-H or O-H bond, such as an amine, alcohol, or amide. orgsyn.org The reaction is advantageous as it can often be carried out in the presence of air at room temperature. angenechemical.com

The general mechanism involves the formation of a copper-aryl complex, which then undergoes oxidative addition with the amine or alcohol. Subsequent reductive elimination yields the desired arylated product. angenechemical.com While specific examples detailing the Chan-Lam coupling of this compound are not prevalent in the literature, the reactivity of other arylboronic acids provides a strong indication of its potential. For instance, the copper(II)-catalyzed coupling of arylboronic acids with anilines and other amines is a well-established transformation. orgsyn.org Given the presence of the reactive boronic acid group, this compound is expected to readily participate in such C-N and C-O bond-forming reactions.

A study on the copper-catalyzed Chan-Evans-Lam (CEL) coupling of 2-nitroimidazole (B3424786) with various arylboronic acids highlights the utility of this reaction for N-arylation of heterocyclic compounds. google.com This suggests that this compound would be a competent coupling partner for a range of nitrogen and oxygen nucleophiles.

Table 1: Representative Chan-Lam Coupling Reactions

Boronic Acid PartnerCoupling PartnerCatalyst SystemProduct TypeReference
Arylboronic acidAniline (B41778)Cu(OAc)₂N-Aryl aniline orgsyn.org
Arylboronic acidPyrroleCopper complexN-Aryl pyrrole angenechemical.com
Phenylboronic acid2-NitroimidazoleCu(II) with ligandN-Aryl imidazole google.com

This table presents representative examples of Chan-Lam couplings and does not necessarily represent direct reactions of this compound.

Hydroxydeboronation Reactions

Hydroxydeboronation is the conversion of a boronic acid to a hydroxyl group. This transformation is typically achieved by oxidation, often using reagents like hydrogen peroxide (H₂O₂) under basic conditions or other oxidizing agents. This reaction provides a synthetic route to phenols from the corresponding arylboronic acids. While specific literature on the hydroxydeboronation of this compound is scarce, the general principles of this reaction are well-established for a wide range of arylboronic acids. The product of such a reaction would be 5-fluoro-1H-indazol-4-ol, a potentially valuable intermediate for further functionalization.

Derivatization of the Boronic Acid Moiety

The boronic acid group of this compound can be readily converted into other boron-containing functional groups, which can offer advantages in terms of stability, reactivity, and purification.

Formation and Reactivity of Boronate Esters

Boronic acids can be easily converted to boronate esters through reaction with diols, most commonly pinacol (B44631), to form pinacol boronate esters. nih.gov These esters are often more stable, less prone to protodeboronation, and are compatible with a wider range of reaction conditions compared to the free boronic acids. The formation of 4,4,5,5-tetramethyl-2-(5-fluoro-1H-indazol-4-yl)-1,3,2-dioxaborolane would be a key derivative, facilitating its use in various cross-coupling reactions.

Boronate esters, including those derived from this compound, are key participants in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Table 2: Common Diols for Boronate Ester Formation

DiolResulting Boronate Ester
PinacolPinacol boronate ester
Ethylene glycolEthylene glycol boronate ester
Neopentyl glycolNeopentyl glycol boronate ester

Conversion to other Organoboron Species

The boronic acid functionality can be transformed into other useful organoboron species, such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates.

Potassium trifluoroborate salts are crystalline, air-stable solids that are often used as alternatives to boronic acids in cross-coupling reactions. They can be prepared from boronic acids by treatment with potassium hydrogen fluoride (KHF₂).

MIDA boronates are another class of stable, crystalline derivatives that are particularly useful in iterative cross-coupling strategies. The MIDA ligand protects the boronic acid functionality, allowing for selective reactions at other sites of the molecule. The MIDA group can be readily cleaved under mild basic conditions to regenerate the boronic acid for subsequent coupling reactions.

Reactivity at the Indazole Heterocycle

The indazole ring system itself presents opportunities for further functionalization, particularly at the nitrogen atoms.

Functionalization of Indazole Nitrogen Atoms (N1, N2)

The indazole heterocycle contains two nitrogen atoms, N1 and N2, which can be functionalized, for example, through alkylation or acylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the substituents present on the indazole ring.

A study on the N-acylation of 5-(4-pyridinyl)indazole derivatives demonstrated that amide coupling can occur at the N1 position. uni-saarland.de This suggests that this compound or its ester derivatives could undergo similar N1-functionalization reactions. Such modifications are crucial for tuning the electronic and steric properties of the molecule, which is of significant interest in the development of new pharmaceutical agents. For instance, a recent patent describes indazole compounds, including derivatives of (7-fluoro-1H-indazol-4-yl)methanone, as PKMYT1 kinase inhibitors, highlighting the importance of modifications at the indazole core. nih.gov

The synthesis of 5-bromo-4-fluoro-1H-indazole has been reported, which could serve as a precursor for the preparation of this compound through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. researchgate.net This precursor itself could also be a substrate for N-functionalization prior to the introduction of the boronic acid moiety.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the indazole core is generally less reactive towards electrophilic attack than benzene itself. This is due to the electron-withdrawing nature of the fused pyrazole (B372694) moiety, which deactivates the carbocyclic ring. The positions most susceptible to electrophilic substitution on the unsubstituted indazole are typically C7 and C5, followed by C3 and C6. However, the presence of the fluorine and boronic acid substituents on this compound dramatically alters this reactivity pattern.

To predict the outcome of electrophilic aromatic substitution on this molecule, the directing effects of each substituent must be considered:

Indazole Ring: The indazole ring system itself is deactivating. In the 1H-tautomer, the pyrazole ring withdraws electron density from the benzene ring, making electrophilic attack more difficult.

Boronic Acid Substituent (at C4): The boronic acid group (-B(OH)₂) is a deactivating group and a meta-director. vaia.comvaia.com Its electron-withdrawing nature reduces the electron density of the aromatic ring, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position. vaia.com

The combined influence of these three components on the benzene ring of this compound leads to a complex reactivity profile. The fluorine at C5 directs ortho to C6 and para to C4 (which is already substituted). The boronic acid at C4 directs meta to C6. Therefore, both substituents reinforce the direction of an incoming electrophile to the C6 position . The C7 position is ortho to the boronic acid group and is therefore deactivated.

Table 1: Directing Effects of Substituents on the Benzene Ring of this compound

SubstituentPositionElectronic EffectDirecting Influence
Indazole RingFusedDeactivating-
FluorineC5Deactivating (-I, +M)Ortho, Para (to C6 and C4)
Boronic AcidC4Deactivating (-I)Meta (to C6)

Impact of Fluorine and Boronic Acid Substituents on Indazole Reactivity

The fluorine atom at the C5 position significantly influences the electronic environment of the entire molecule. Its high electronegativity leads to a general withdrawal of electron density via the sigma bonds, which can affect the pKa of the indazole nitrogens and the susceptibility of the pyrazole ring to certain reactions. While fluorine is a deactivating group for electrophilic substitution, its ability to engage in hydrogen bonding and alter the lipophilicity of the molecule can be critical in the context of its use in medicinal chemistry.

The boronic acid group at the C4 position is a versatile functional group that opens up a wide range of synthetic possibilities. Arylboronic acids are key substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of substituents at the C4 position, including alkyl, alkenyl, alkynyl, and aryl groups. The boronic acid moiety can also participate in other transformations, such as Chan-Lam coupling for the formation of C-N bonds and Liebeskind-Srogl coupling.

However, the presence of the boronic acid group also introduces certain reactivity considerations. Boronic acids are known to be unstable under certain conditions and can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of strong acids or bases at elevated temperatures. The proximity of the boronic acid to the indazole ring nitrogen atoms may also lead to intramolecular interactions that could influence its reactivity.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

SubstituentKey Impact on Reactivity
Fluorine- Deactivates the benzene ring towards electrophilic substitution. - Directs incoming electrophiles to the C6 position. - Modulates the electronic properties and pKa of the indazole core.
Boronic Acid- Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). - Deactivates the benzene ring towards electrophilic substitution. - Directs incoming electrophiles to the C6 position. - Can be susceptible to protodeborylation.

Applications As a Strategic Building Block in Complex Chemical Architecture

Construction of Advanced Fluorinated Indazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (5-fluoro-1H-indazol-4-yl)boronic acid is an exemplary substrate for this transformation. dundee.ac.uknih.govnih.govresearchgate.netnih.govclaremont.edu This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between the indazole core and a wide array of aryl or heteroaryl halides. dundee.ac.ukresearchgate.netnih.gov The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making this a favored strategy in the development of novel therapeutic agents.

The versatility of the Suzuki coupling allows for the introduction of various fluorinated and non-fluorinated aromatic and heterocyclic moieties at the 4-position of the indazole scaffold. This method has been successfully employed to synthesize a range of 3,5-disubstituted indazole derivatives, showcasing the robustness of this synthetic approach. dundee.ac.uk

Scaffold Diversity and Library Synthesis

The ability of this compound to readily participate in coupling reactions makes it an ideal building block for the generation of chemical libraries with significant scaffold diversity. In the quest for new drug candidates, diversity-oriented synthesis aims to create a wide range of structurally distinct molecules. The indazole core itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. rsc.org

By pairing this compound with a diverse set of coupling partners, chemists can rapidly assemble large collections of novel compounds. These libraries can then be screened for biological activity against various targets, accelerating the drug discovery process. The straightforward nature of the Suzuki coupling reaction is particularly amenable to the high-throughput synthesis techniques often employed in library generation.

Integration into Multifunctional Heterocyclic Systems

The utility of this compound extends beyond simple biaryl constructions. It serves as a key intermediate in the synthesis of more complex, fused heterocyclic systems. Through multi-step synthetic sequences, often involving an initial Suzuki coupling followed by intramolecular cyclization reactions, the indazole ring can be annulated with other heterocyclic motifs.

For instance, indazole derivatives have been successfully coupled with pyrroles and thiophenes to generate novel heteroaryl compounds. rsc.org Furthermore, strategies involving palladium-catalyzed reactions have been developed for the synthesis of complex polyheterocyclic compounds, where different heterocyclic units are linked or fused together. nih.govresearchgate.netscispace.com These intricate structures are of great interest in both medicinal chemistry and materials science due to their unique electronic and biological properties. The synthesis of fused quinoline (B57606) heterocycles has also been reported, demonstrating the broad applicability of these methods. researchgate.netscispace.com

Role in Fragment-Based and Scaffold-Hopping Synthetic Strategies

In modern drug discovery, fragment-based drug design (FBDD) and scaffold hopping are powerful strategies for identifying and optimizing lead compounds. nih.govrsc.orguniroma1.itresearchgate.netnih.gov FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov this compound, with its defined structure and reactive handle, is an ideal candidate for inclusion in fragment libraries. Once a fragment hit is identified, the boronic acid functionality provides a convenient point for chemical elaboration to improve potency and other drug-like properties. The indazole scaffold itself has been a key component in the discovery of inhibitors for targets like AXL kinase through fragment-based approaches. nih.gov

Scaffold hopping aims to replace the core structure of a known active compound with a different scaffold while retaining or improving its biological activity. rsc.orguniroma1.itresearchgate.net The indazole ring is often considered a suitable bioisostere for other bicyclic heterocycles like indole. Research has demonstrated successful scaffold hopping from indole-based compounds to indazole derivatives, leading to the development of dual MCL-1/BCL-2 inhibitors, for example. rsc.org In this context, this compound can serve as a crucial starting material for synthesizing these novel indazole-based scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Advanced Analytical and Spectroscopic Methodologies for the Investigation of 5 Fluoro 1h Indazol 4 Yl Boronic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (5-fluoro-1H-indazol-4-yl)boronic acid and its derivatives in solution. core.ac.uknih.gov A combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹¹B) and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For indazole derivatives, characteristic signals are observed for the aromatic protons and the N-H proton of the indazole ring. nih.gov The chemical shifts and coupling constants of these protons are sensitive to the substitution pattern on the indazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org

¹⁹F NMR Spectroscopy: For fluorinated derivatives like this compound, ¹⁹F NMR is a powerful technique. rsc.org The fluorine chemical shift is highly sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions and reaction monitoring. rsc.orgnih.gov

¹¹B NMR Spectroscopy: Boron-11 NMR is used to directly observe the boron atom of the boronic acid functionality. nih.gov The chemical shift and signal width provide information about the coordination state of the boron atom (trigonal planar in the free acid, tetrahedral in boronate esters or adducts). nih.govrsc.org

A representative, though not exhaustive, dataset of expected NMR chemical shifts for related indazole boronic acid structures is provided below. It is important to note that actual values for this compound may vary.

Table 1: Representative NMR Data for Indazole Boronic Acid Analogs

Nucleus Chemical Shift (ppm) Range Multiplicity Notes
¹H 6.5 - 8.5 d, t, m Aromatic protons
¹H 10.0 - 13.0 br s N-H proton of indazole
¹³C 110 - 150 Aromatic carbons
¹³C Not always observed Carbon attached to boron
¹⁹F -110 to -160 Dependent on chemical environment
¹¹B 27 - 35 br s Trigonal boronic acid

Note: This table is illustrative. d=doublet, t=triplet, m=multiplet, br s=broad singlet. Data is compiled from general knowledge of similar structures.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and its derivatives. researchgate.net This allows for the unambiguous confirmation of the elemental composition and, consequently, the molecular formula. rsc.org

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with high accuracy and resolution. This level of precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to molecular formula confirmation, HRMS is also employed for purity assessment. The presence of impurities can be detected as additional signals in the mass spectrum. The high sensitivity of the technique allows for the detection of even trace amounts of byproducts or starting materials.

Table 2: Key HRMS Parameters for this compound

Parameter Value
Molecular Formula C₇H₆BFN₂O₂
Monoisotopic Mass 179.0513
Nominal Mass 179

Note: The monoisotopic mass is calculated based on the most abundant isotopes of each element.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are fundamental for both monitoring the progress of reactions that synthesize this compound and for the purification of the final product. beilstein-journals.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring a reaction. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. researchgate.net Specific staining agents, such as alizarin, can be used for the selective detection of boronic acids on the TLC plate, which appear as fluorescent spots under UV light. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound. mdpi.com Analytical HPLC can be used to determine the purity of a sample with high accuracy. Preparative HPLC can be employed to isolate the desired product from a complex reaction mixture, yielding a highly pure compound. The progress of a reaction can also be monitored quantitatively using HPLC. researchgate.net

Silica (B1680970) Gel Column Chromatography: For larger-scale purifications, silica gel column chromatography is a standard technique. researchgate.netbeilstein-journals.org The crude product is loaded onto a column packed with silica gel and eluted with a suitable solvent or solvent gradient. The different components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the pure this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. researchgate.netyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrational modes include the O-H stretch of the boronic acid, the B-O stretch, the N-H stretch of the indazole ring, and C-H and C=C stretching and bending vibrations of the aromatic system. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It involves the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations and other functional groups. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Typical Wavenumber (cm⁻¹) Technique
O-H Stretch (Boronic Acid) 3200 - 3600 (broad) IR
N-H Stretch (Indazole) 3100 - 3500 IR
C-H Stretch (Aromatic) 3000 - 3100 IR, Raman
C=C Stretch (Aromatic) 1450 - 1600 IR, Raman
B-O Stretch 1310 - 1380 IR
C-F Stretch 1000 - 1400 IR

Note: These are general ranges and can vary based on the specific molecular environment.

Computational and Theoretical Investigations of 5 Fluoro 1h Indazol 4 Yl Boronic Acid

Analysis of Electronic Structure and Aromaticity

The electronic structure of (5-fluoro-1H-indazol-4-yl)boronic acid is characterized by the interplay of the aromatic indazole ring system, the electron-withdrawing fluorine atom, and the Lewis acidic boronic acid group.

DFT Calculations: DFT calculations, likely using functionals like B3LYP with a basis set such as 6-311++G(d,p), could be employed to determine the molecule's optimized geometry, orbital energies, and charge distribution. researchgate.netnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. nih.gov For this molecule, the HOMO is expected to be distributed across the indazole ring, while the LUMO would likely have significant contributions from the boronic acid moiety, indicating its electrophilic nature. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability. nih.gov

Aromaticity: The indazole ring is an aromatic system. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be used to quantify the degree of aromaticity and assess the influence of the fluorine and boronic acid substituents on the electronic delocalization of the bicyclic ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. researchgate.net It would likely show negative potential (red/yellow) around the nitrogen atoms and the fluorine atom, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the boronic acid's hydroxyl protons and the N-H proton, indicating sites for nucleophilic interaction. nih.gov

Predictive Modeling for Synthetic Pathways and Reactivity Profiles

Predictive modeling, powered by computational chemistry, can forecast the most viable synthetic routes and the reactivity of this compound.

Reaction Prediction: Software can analyze the structure and predict its reactivity in various chemical environments. For instance, it would confirm its utility in palladium-catalyzed cross-coupling reactions. youtube.com

QSAR Models: While more common in drug discovery, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of substituted indazole boronic acids with their reactivity in specific transformations.

Thermodynamic Calculations: Computational methods can predict the thermodynamic favorability of potential synthetic steps. By calculating the change in Gibbs free energy (ΔG) for different reaction pathways, chemists can identify the most plausible routes to synthesize the target molecule.

Influence of Fluorine and Boronic Acid Groups on Molecular Conformation and Intermolecular Interactions

The fluorine and boronic acid groups exert significant influence over the molecule's three-dimensional structure and its interactions with other molecules.

Conformational Analysis: The boronic acid group, -B(OH)₂, has rotational freedom around the C-B bond. Computational studies can determine the preferred orientation of this group relative to the indazole ring. The presence of the ortho-fluorine atom may lead to specific intramolecular interactions, such as a weak hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid, which could influence the conformation. mdpi.comnih.gov

Intermolecular Interactions: In the solid state, this compound is expected to form extensive hydrogen bonding networks. The N-H of the indazole and the -OH groups of the boronic acid can act as hydrogen bond donors, while the pyrazolic nitrogen and the boronic acid's oxygen atoms can act as acceptors. core.ac.uk The fluorine atom can participate in weaker C-H···F interactions. These non-covalent interactions are crucial in determining the crystal packing. rsc.orgdntb.gov.uaresearchgate.net The ability of boronic acids to form reversible esters with diols is a key intermolecular interaction exploited in sensing applications. researchgate.net

Effect of Fluorine: The introduction of a fluorine atom increases the Lewis acidity of the boronic acid group due to its electron-withdrawing inductive effect. researchgate.netresearchgate.net This enhanced acidity can influence reaction rates, for instance, in Suzuki-Miyaura coupling or in the formation of boronate esters. nih.govresearchgate.net

Table 2: Predicted Effects of Substituents on Molecular Properties

Substituent Predicted Influence
5-Fluoro Increases Lewis acidity of the boronic acid. Modifies the electronic distribution and aromaticity of the indazole ring. May participate in intramolecular and intermolecular hydrogen bonding. researchgate.netresearchgate.net
4-Boronic acid Acts as a Lewis acid. Key functional group for Suzuki-Miyaura coupling. Forms strong hydrogen bonds, influencing crystal structure and solubility. Can form reversible esters with diols. nih.govresearchgate.net

This table is based on established principles of physical organic chemistry and computational studies on analogous compounds, as direct studies on the title compound are not available.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for (5-fluoro-1H-indazol-4-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation of the indazole scaffold followed by Miyaura borylation. Key variables include the choice of palladium catalyst (e.g., PdCl₂(dppf)), base (e.g., KOAc), and solvent (e.g., dioxane/water mixtures). Reaction temperature (80–100°C) and stoichiometry of bis(pinacolato)diboron are critical for minimizing side products . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is Suzuki-Miyaura cross-coupling optimized for this boronic acid in drug discovery workflows?

  • Methodology : Design of Experiments (DoE) frameworks evaluate variables like aryl halide partners, ligands (e.g., SPhos, XPhos), bases (K₂CO₃, CsF), and solvents (THF, DMF). High-throughput screening (HTS) can identify optimal conditions for coupling efficiency . Post-reaction analysis by LC-MS/MS confirms product identity and monitors boronic acid residuals at ppm levels .

Q. What structural characterization techniques are most reliable for confirming the boronic acid moiety?

  • Methodology : X-ray crystallography (using SHELX software for refinement ) provides definitive structural confirmation. Complementary techniques include ¹¹B NMR (δ ~30 ppm for trigonal boronic acids) and FT-IR (B-O stretching ~1340 cm⁻¹). MALDI-TOF with DHB matrix minimizes boroxine interference during mass analysis .

Advanced Research Questions

Q. How do kinetic parameters (kon/koff) of diol binding influence sensor design using this boronic acid?

  • Methodology : Stopped-flow fluorescence assays quantify binding kinetics with sugars (e.g., D-fructose, D-glucose). For this compound, kon values correlate with sugar stereochemistry (e.g., fructose > glucose). Adjusting pH (7.4–8.5) modulates binding equilibrium, as boronic acid pKa governs tetrahedral anion formation .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of boronic acid-containing compounds?

  • Methodology : Derivatization with diols (e.g., pinacol) converts boronic acids to stable esters, preventing trimerization. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables direct analysis of peptide-boronic acid conjugates without dehydration artifacts .

Q. How can non-specific interactions with glycoproteins be minimized in boronic acid-based affinity assays?

  • Methodology : Surface plasmon resonance (SPR) studies with AECPBA-functionalized surfaces reveal that secondary interactions (e.g., hydrophobic/hydrogen bonding) can dominate. Buffer optimization (e.g., adding 0.1% Tween-20) reduces non-specific binding. Competitive elution with sorbitol (pH 9.0) enhances selectivity for glycoproteins .

Q. What computational tools aid in predicting mutagenic impurities in boronic acid-containing drug candidates?

  • Methodology : In silico tools (e.g., Derek Nexus) flag structural alerts for genotoxicity. Experimental validation via LC-MS/MS in MRM mode detects trace impurities (e.g., methyl phenyl boronic acid) at sub-ppm levels, using ion-pairing reagents for retention time reproducibility .

Q. How does the fluorinated indazole scaffold enhance anticancer activity in boronic acid derivatives?

  • Methodology : Glioblastoma cell line assays (e.g., U87MG) combined with molecular docking reveal fluorine’s role in improving membrane permeability and target engagement (e.g., proteasome inhibition). SAR studies compare halogen substituents (Cl vs. F) to optimize IC₅₀ values .

Key Considerations for Experimental Design

  • Reproducibility : Use ICH-validated LC-MS/MS methods for impurity profiling .
  • Selectivity : Pre-screen buffer additives (e.g., CHAPS, Triton X-100) to suppress non-specific interactions in glycoprotein assays .
  • Throughput : Implement MALDI-MS with DHB matrix for rapid peptide-boronic acid library deconvolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.